molecular formula C10H21ClN2O B1416768 N-isopropyl-N-methylpiperidine-4-carboxamide hydrochloride CAS No. 1173047-58-9

N-isopropyl-N-methylpiperidine-4-carboxamide hydrochloride

Cat. No. B1416768
M. Wt: 220.74 g/mol
InChI Key: AXWKONPCNUNHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N-methylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C10H21ClN2O and a molecular weight of 220.74 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of N-isopropyl-N-methylpiperidine-4-carboxamide hydrochloride is represented by the formula C10H21ClN2O . Unfortunately, the specific structural details or a visual representation of the molecule could not be found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-isopropyl-N-methylpiperidine-4-carboxamide hydrochloride are not detailed in the search results. The molecular weight is known to be 220.74 .

Scientific Research Applications

  • Methane Formation in vivo from Tumor-Inhibiting Methylhydrazine Derivatives :

    • Researchers Dost and Reed (1967) discovered that N-isopropyl-α(2-methylhydrazino)-ρ-toluamide hydrochloride (a related compound) was rapidly degraded in vivo, with a significant portion of its methyl group converted to respired methane and CO2. This study provides insights into the metabolic pathways of similar compounds (Dost & Reed, 1967).
  • Synthesis of Novel Anti-Inflammatory and Analgesic Agents :

    • Grossi et al. (2005) synthesized N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides. These compounds exhibited potent anti-inflammatory and analgesic activities without acute gastrolesivity (Grossi et al., 2005).
  • Engineering and Pharmaceutical Cocrystals :

    • Reddy, Babu, and Nangia (2006) demonstrated the use of carboxamide-pyridine N-oxide heterosynthon for crystal engineering. This is significant for synthesizing cocrystals of drugs, showcasing the potential of related carboxamides in pharmaceutical development (Reddy, Babu, & Nangia, 2006).
  • Catalytic Aminocarbonylation Reactions :

    • Takács et al. (2014) utilized alkoxycarbonylpiperidines, such as 4-(ethoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation, highlighting the potential use of similar carboxamides in catalytic processes (Takács et al., 2014).
  • Biological Cell Detachment and Bioengineering Applications :

    • Cooperstein and Canavan (2010) discussed the use of poly(N-isopropyl acrylamide) for nondestructive release of biological cells and proteins, emphasizing the role of related compounds in bioengineering and tissue transplantation (Cooperstein & Canavan, 2010).
  • Cobalt-Catalyzed Coupling Reactions :

    • Chen et al. (2011) explored the ortho-alkylation of aromatic carboxamides with Grignard reagents, demonstrating the utility of similar carboxamides in cobalt-catalyzed reactions (Chen et al., 2011).
  • Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide :

    • Qing-cai (2011) synthesized N-alkyl-4-chloro-2-pyridine carboxamides, indicating the potential of similar compounds in the development of novel chemical entities (Qing-cai, 2011).

Future Directions

The future directions for the use and study of N-isopropyl-N-methylpiperidine-4-carboxamide hydrochloride are not specified in the search results. As a research chemical, its future applications will likely depend on the outcomes of ongoing and future research studies .

properties

IUPAC Name

N-methyl-N-propan-2-ylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8(2)12(3)10(13)9-4-6-11-7-5-9;/h8-9,11H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWKONPCNUNHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-N-methylpiperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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